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Compound of Interest

Compound Name: BMS-363131

Cat. No.: B1667206 Get Quote

In the landscape of therapeutic development for inflammatory conditions such as asthma, mast

cell tryptase has emerged as a key target. This enzyme, released from mast cells upon

activation, plays a significant role in the inflammatory cascade. This guide provides a

comparative overview of two selective tryptase inhibitors: BMS-363131 and APC 366, with a

focus on their efficacy as demonstrated in available studies.

Overview of BMS-363131 and APC 366
BMS-363131 and APC 366 are both potent and selective inhibitors of human β-tryptase. While

both compounds target the same enzyme, the extent of publicly available data on their efficacy

and clinical development differs significantly.

BMS-363131 is described as a highly potent inhibitor of human β-tryptase with an impressive

IC50 value of less than 1.7 nM.[1] Despite its high in vitro potency, there is a notable absence

of publicly available preclinical or clinical efficacy data for BMS-363131. Information regarding

its performance in cellular or animal models, or in human clinical trials, is not readily accessible

in the public domain.

APC 366, on the other hand, has been more extensively studied, with data available from both

preclinical animal models and human clinical trials. It is a selective inhibitor of mast cell

tryptase.[1][2][3][4][5] However, its development for asthma was discontinued due to issues

with a dry powder inhaler formulation that caused bronchospasm in some study participants.[6]
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Quantitative Efficacy Data
Due to the limited data available for BMS-363131, a direct quantitative comparison of in vivo

efficacy is not possible. The following table summarizes the available inhibitory activity data for

both compounds.

Compound Target IC50 Ki Source

BMS-363131
Human β-

tryptase
< 1.7 nM Not Reported [1]

APC 366
Mast Cell

Tryptase
1400 ± 240 nM 7.1 µM

Efficacy of APC 366 in Preclinical and Clinical
Studies
APC 366 has demonstrated efficacy in attenuating allergic airway responses in various models.

Preclinical Efficacy of APC 366
Sheep Model of Allergic Asthma: In a sheep model of allergic asthma, APC 366 was shown to

inhibit the antigen-induced early asthmatic response (EAR), late asthmatic response (LAR),

and bronchial hyperresponsiveness (BHR).[1][3]

Pig Model of Allergic Airway Reaction: In specific pathogen-free pigs sensitized to Ascaris suum

antigen, APC 366 significantly reduced the acute allergic airway reaction.[4] Treatment with

APC 366 resulted in a smaller increase in airway resistance (Raw) compared to control pigs

following an allergen challenge.[4] Furthermore, the decrease in dynamic lung compliance

(Cdyn) observed in control animals was not seen in the APC 366-treated group.[4] The tryptase

inhibitor also markedly reduced the elevation in urine histamine concentration post-allergen

challenge.[4]

Clinical Efficacy of APC 366
Phase IIa Clinical Trial in Mild Atopic Asthmatics: A randomized, double-blind, crossover study

was conducted in sixteen mild atopic asthmatics.[1][3] Pretreatment with inhaled APC 366

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1667206?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11398082/
https://pubmed.ncbi.nlm.nih.gov/11398082/
https://dcchemicals.com/product_show-bms-363131.html
https://pubmed.ncbi.nlm.nih.gov/12047446/
https://pubmed.ncbi.nlm.nih.gov/12047446/
https://pubmed.ncbi.nlm.nih.gov/12047446/
https://pubmed.ncbi.nlm.nih.gov/12047446/
https://pubmed.ncbi.nlm.nih.gov/11398082/
https://dcchemicals.com/product_show-bms-363131.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen

challenge compared to placebo.[1][2][3] Specifically, there was a smaller overall mean area

under the curve for the LAR (P = .012) and a reduced mean maximum fall in FEV1 for the LAR

(P = .007).[1][3] While the early asthmatic response (EAR) was reduced by 18%, this was not

statistically significant.[1][3] No significant effects on bronchial hyperresponsiveness (BHR)

were observed in this study.[1][3]

Experimental Protocols
APC 366 Preclinical Study: Pig Model

Animal Model: Specific pathogen-free pigs sensitized to Ascaris suum antigen.[4]

Treatment: Seven pigs received aerosolized APC 366 (5 mg in 1 mL of water) at 60 minutes

and 15 minutes before the allergen challenge. Control pigs received water.[4]

Allergen Challenge: Nebulized Ascaris antigen (in 2 mL saline) was delivered to the airways

over approximately 5 minutes.[4]

Endpoint Measurements: Airway resistance (Raw) and dynamic lung compliance (Cdyn)

were measured. Urine histamine concentration was also assessed.[4]

APC 366 Clinical Trial: Phase IIa in Asthma
Study Design: Randomized, double-blind, crossover study.[1][3]

Participants: Sixteen mild atopic asthmatics with demonstrable EAR, LAR, and BHR to

histamine.[1][3]

Treatment: Inhaled APC 366 (5 mg) or placebo administered three times a day for four days.

[1][2][3]

Allergen Challenge: Performed on day 4 after the 10th dose.[1][2][3]

Endpoint Measurements: The primary endpoint was the late airway response, measured by

the area under the curve for the fall in FEV1 from 3 to 9 hours post-allergen challenge.[2]

Early airway response and bronchial hyperresponsiveness were also assessed.[1][3]
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow

of the APC 366 clinical trial.
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Screening & Randomization

Treatment Period 1 (4 days)

Treatment Period 2 (4 days)

16 Mild Atopic Asthmatics Screened

Randomized to Treatment Sequence
(APC 366 then Placebo, or vice versa)

Administer APC 366 (5mg) or Placebo
3 times daily

Allergen Challenge on Day 4

Measure EAR and LAR

Histamine Challenge on Day 5
(Measure BHR)

Washout Period

Administer Crossover Treatment
(Placebo or APC 366)

Allergen Challenge on Day 4

Measure EAR and LAR

Histamine Challenge on Day 5
(Measure BHR)

Data Analysis
(Compare APC 366 vs. Placebo)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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